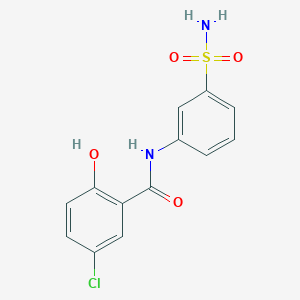![molecular formula C17H9NO3S B12581438 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 209908-46-3](/img/structure/B12581438.png)
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione is a complex organic compound that belongs to the family of quinoid compounds. These compounds are characterized by their unique structure, which includes a quinone moiety. Quinone derivatives are known for their diverse biological activities and are found in various natural products, medicines, and biochemical substances .
Vorbereitungsmethoden
The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione involves multiple steps. One common method includes the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea. The highest yields are typically obtained when thiourea is used in ethanol in the presence of hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including halogenation, oxidation, and substitution. For instance, halogenation of N-(4-oxocyclohexa-2,5-dien-1-ylidene) derivatives can introduce up to four halogen atoms, depending on the reaction conditions . Common reagents used in these reactions include potassium thiocyanate, thiourea, and various halogens. The major products formed from these reactions are often derivatives with enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione has several scientific research applications. It is used in the synthesis of pharmacologically active compounds, including those with antioxidant, antiviral, antibacterial, and antifungal properties . Additionally, its unique structure makes it a valuable compound for studying redox reactions and the mechanisms of action of quinone derivatives in biological systems .
Wirkmechanismus
The mechanism of action of this compound involves its redox potential and electrophilicity. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an anticancer agent, where the generated ROS can lead to cell death in cancer cells . The molecular targets and pathways involved include various cellular enzymes and signaling pathways that respond to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinone derivatives such as 1,4-benzoquinone and 1,3-benzoxathiol-2-one derivatives. Compared to these compounds, 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione exhibits unique properties due to the presence of the thiazole ring, which enhances its biological activity and redox potential . This makes it a more potent compound in various applications, including medicinal chemistry and biochemical research.
Eigenschaften
CAS-Nummer |
209908-46-3 |
|---|---|
Molekularformel |
C17H9NO3S |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)benzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C17H9NO3S/c19-10-7-5-9(6-8-10)17-18-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8,19H |
InChI-Schlüssel |
MDCMCYIUPVNGCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


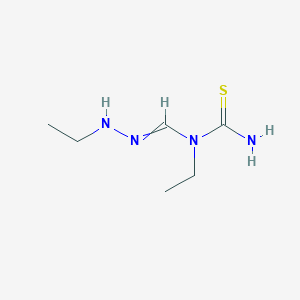

![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)
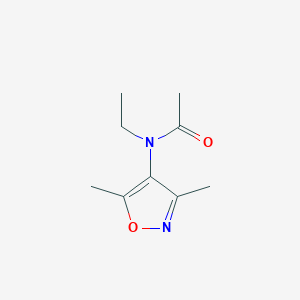
![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)
![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)
![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)
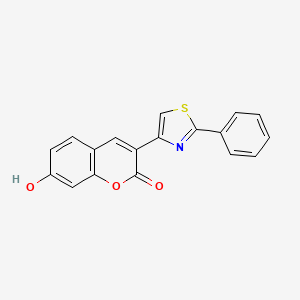
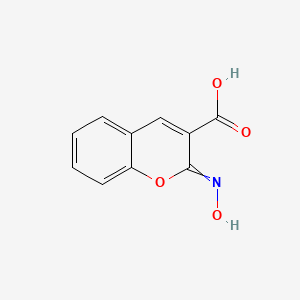
![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)

